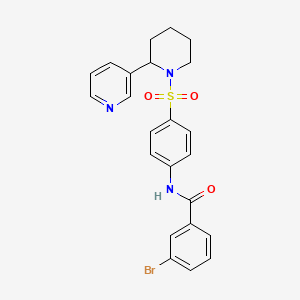

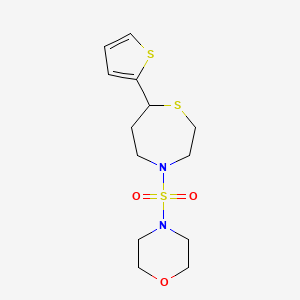

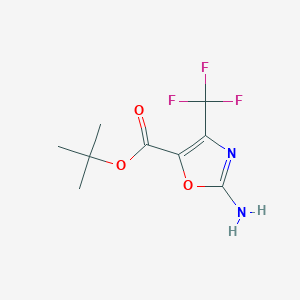

4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene is a five-membered heterocyclic compound with the formula C4H4S . It’s an essential compound in organic chemistry and material science, used in various applications such as corrosion inhibitors . Morpholine is a common moiety in many bioactive compounds and has been used in the synthesis of a variety of pharmaceuticals .

Synthesis Analysis

Thiophene derivatives can be synthesized through several methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Morpholine can be synthesized from diethylene glycol and ammonia under pressure .Molecular Structure Analysis

Thiophene contains a five-membered ring made up of one sulfur atom . Morpholine is a six-membered ring with two different functional groups: ether and amine .Chemical Reactions Analysis

Thiophene and its derivatives participate in various chemical reactions. For example, they can undergo electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound containing both thiophene and morpholine would depend on the specific structure of the compound. Thiophene is a colorless liquid with a pleasant smell, slightly soluble in water but soluble in most organic solvents . Morpholine is a colorless liquid with a weak ammonia-like odor .Scientific Research Applications

Antimicrobial and Antibiotic Modulation

Compounds with morpholine groups, such as "4-(Phenylsulfonyl) morpholine", have been explored for their antimicrobial properties and potential to modulate antibiotic activity against multi-resistant strains of bacteria and fungi. These findings suggest that derivatives like "4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine" could have applications in enhancing the efficacy of existing antibiotics or serving as new antimicrobial agents (Oliveira et al., 2015).

Synthesis and Chemical Properties

Research on the synthesis and antimicrobial activity of sulfonamides and carbamates of related compounds provides valuable insights into chemical synthesis methods and the biological activities of these compounds. Such studies highlight the potential for "4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine" to serve as a precursor or component in synthesizing new drugs with antimicrobial properties (Janakiramudu et al., 2017).

Anticancer Research

The exploration of sulfonamide inhibitors against carbonic anhydrases suggests a pathway for investigating "4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine" in cancer research. Compounds with similar structures have shown efficacy in inhibiting specific isoenzymes of carbonic anhydrases, which are implicated in cancer cell proliferation and metastasis (Supuran et al., 2013).

Chemical Synthesis Techniques

Studies on the synthesis of related heterocyclic compounds, including morpholines and thiazepines, provide insights into chemical reactions and synthesis techniques that could be applicable to "4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine". These methods can aid in the development of new compounds with potential applications in medicinal chemistry and drug development (Yar et al., 2009).

properties

IUPAC Name |

4-[(7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S3/c16-21(17,15-5-8-18-9-6-15)14-4-3-13(20-11-7-14)12-2-1-10-19-12/h1-2,10,13H,3-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVOQYKHKYFGLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2428713.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2428715.png)

![1-[3-(3-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2428724.png)